molecular formula C14H16FNO3 B5865158 Methyl 1-(2-fluorobenzoyl)piperidine-4-carboxylate

Methyl 1-(2-fluorobenzoyl)piperidine-4-carboxylate

Cat. No.: B5865158
M. Wt: 265.28 g/mol
InChI Key: MFWJQLSBNOWJPW-UHFFFAOYSA-N
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Description

Methyl 1-(2-fluorobenzoyl)piperidine-4-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a methyl ester group at the 4-position and a 2-fluorobenzoyl group at the 1-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-fluorobenzoyl)piperidine-4-carboxylate typically involves the acylation of piperidine derivatives. One common method is the reaction of piperidine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction times are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-fluorobenzoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-(2-fluorobenzoyl)piperidine-4-carboxylate is used in several scientific research fields:

    Chemistry: As a reactant in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-(2-fluorobenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the fluorobenzoyl group enhances its binding affinity to target proteins, leading to significant biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(2-bromo-4-fluorobenzoyl)piperidine-4-carboxylate
  • Methyl 1-(4-fluorobenzoyl)piperidine-4-carboxylate
  • Methyl 1-(2-chlorobenzoyl)piperidine-4-carboxylate

Uniqueness

Methyl 1-(2-fluorobenzoyl)piperidine-4-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 1-(2-fluorobenzoyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3/c1-19-14(18)10-6-8-16(9-7-10)13(17)11-4-2-3-5-12(11)15/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWJQLSBNOWJPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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